molecular formula C7H5ClFNO B1526347 4-Amino-2-chloro-3-fluorobenzaldehyde CAS No. 757247-98-6

4-Amino-2-chloro-3-fluorobenzaldehyde

Cat. No. B1526347
CAS RN: 757247-98-6
M. Wt: 173.57 g/mol
InChI Key: KRBYVFWVUDTYHR-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5ClFNO . It is a halogen substituted benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5ClFNO . The exact 3D structure is not provided in the search results.


Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .

Scientific Research Applications

Chemical Synthesis and Catalysis

4-Amino-2-chloro-3-fluorobenzaldehyde plays a significant role in chemical synthesis and catalysis. It is utilized in the preparation of various derivatives and complexes, demonstrating its versatility in chemical reactions. For instance, it is involved in the synthesis of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. These derivatives are synthesized through reactions with chloroacetonitrile and acrylonitrile, indicating the compound's utility in creating biologically active molecules (El Nezhawy et al., 2009). Furthermore, its involvement in the synthesis of Schiff bases, which are later used for complexation reactions to obtain Zn(II) chelates, highlights its role in creating compounds with potential antibacterial properties (Chohan et al., 2003).

Analytical Chemistry

In the realm of analytical chemistry, this compound is an integral part of developing fluorescence derivatization reagents for aromatic aldehydes, showcasing its critical role in enhancing detection and analysis techniques. Its use in fluorescence derivatization enables selective reactions with aromatic aldehydes, allowing for more precise and sensitive analytical methods, which are crucial in various scientific investigations (Nohta et al., 1994).

Material Science and Carbon Dioxide Adsorption

In material science, the compound contributes to the synthesis of fluorinated microporous polyaminals, showing its importance in developing new materials with specific properties. These fluorinated polymers exhibit increased specific surface areas and tailored pore sizes, which are essential characteristics for adsorbing gases like carbon dioxide. This application is particularly relevant in environmental science and technology, where the efficient capture and storage of greenhouse gases are critical challenges (Li et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the compound is used in the synthesis of various pharmacologically active molecules. For instance, it is involved in the synthesis of N-heterocyclic chalcone derivatives, which are evaluated for their anticancer properties. The ability to synthesize such derivatives and assess their biological activity underscores the compound's utility in drug discovery and development (Fegade & Jadhav, 2022).

Safety and Hazards

4-Amino-2-chloro-3-fluorobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact, rinse immediately with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Fluorobenzaldehyde and its derivatives have been used to synthesize schiff base compounds, which have antimicrobial properties . This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have been shown to have antimicrobial properties , suggesting that this compound may have similar effects.

properties

IUPAC Name

4-amino-2-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBYVFWVUDTYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) in DMSO (500 mL) was added copper (II) chloride (18.5 g, 137.4 mmol) and conc. HCl (50 mL). The whole was heated to 90° C. for 13 h. The reaction was cooled to 0° C. and 4N NaOH was added dropwise to adjust to pH 8. The reaction was diluted with water and extracted with Et2O/EtOAc (1:1). The organic layer was washed with brine, and was dried, filtered and concentrated. The resulting residue was purified via silica gel chromatography eluting with 5-30% EtOAc/hexane to provide 4-amino-2-chloro-3-fluorobenzaldehyde (100 g) as a yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step One
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Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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